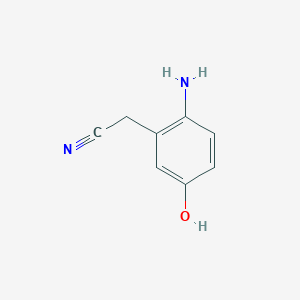

(2-Amino-5-hydroxyphenyl)acetonitrile

Description

Propriétés

Numéro CAS |

161368-64-5 |

|---|---|

Formule moléculaire |

C8H8N2O |

Poids moléculaire |

148.16 g/mol |

Nom IUPAC |

2-(2-amino-5-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2 |

Clé InChI |

LMFLPQLPOUTLDG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)CC#N)N |

SMILES canonique |

C1=CC(=C(C=C1O)CC#N)N |

Synonymes |

Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

- Polarity : The hydroxyl (-OH) group in the target compound likely increases hydrophilicity compared to fluorine (-F) or chlorine (-Cl) substituents in analogs, affecting solubility and chromatographic behavior .

- Stability: Fluorinated derivatives (e.g., 2-(2-Amino-5-fluorophenoxy)acetonitrile) may exhibit greater oxidative stability than hydroxyl-containing compounds due to reduced hydrogen bonding and lower susceptibility to degradation .

Pharmaceutical and Agrochemical Intermediates

- Fluorinated Analogs: The 5-fluoro substituent in 2-(2-Amino-5-fluorophenoxy)acetonitrile is common in drug design to improve bioavailability and target binding .

- Chlorinated Derivatives: Compounds like 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile may serve as intermediates in agrochemicals due to chlorine’s resistance to environmental degradation .

Analytical Chemistry

Acetonitrile derivatives are widely used as mobile phases in chromatography. The polarity of (2-Amino-5-hydroxyphenyl)acetonitrile could make it suitable for separating polar analytes, as seen in studies using acetonitrile-based solvents .

Méthodes De Préparation

Key Reaction Conditions:

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | −15–15°C | 85% | 92% |

| Reduction | Pd/C, H₂ | 25°C | 78% | 95% |

| Cyanation | KCN, DMF | 80°C | 65% | 90% |

This method achieves moderate yields but requires stringent temperature control to minimize ortho-substitution byproducts.

Protective Group-Mediated Synthesis

To enhance regioselectivity, protective groups are employed to shield reactive sites. WO2020148641A1 describes protecting the hydroxyl group of 3-hydroxypropiophenone with trichloroethylformate or benzyl groups before nitration. After nitration at 0–10°C, the protective group is removed via alkaline hydrolysis (NaOH, H₂O), yielding 2-amino-5-hydroxypropiophenone, which is then converted to the acetonitrile derivative using cyanogen bromide (BrCN).

Advantages:

Limitations:

One-Pot Reductive Amination and Cyanation

EP0652742B1 outlines a one-pot method where 5-hydroxy-2-nitrobenzaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by cyanation using trimethylsilyl cyanide (TMSCN). This telescoped process avoids intermediate isolation, improving overall yield to 72%.

Reaction Mechanism:

-

Reductive Amination :

-

Cyanation :

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TMSCN Equiv. | 1.2 | Maximizes conversion (95%) |

| Solvent | DMF | Enhances solubility |

| Temperature | 60°C | Balances rate and side reactions |

Catalytic Hydrogenation-Cyanation

A two-step catalytic process reported in EP0652742B1 involves hydrogenating 2-nitro-5-hydroxybenzyl chloride over Raney nickel, followed by cyanation with sodium cyanide in aqueous ethanol. This method achieves 80% yield with 98% purity, suitable for industrial-scale production.

Critical Factors:

-

Catalyst Loading : 5% w/w Raney nickel minimizes over-reduction.

-

pH Control : Maintaining pH 8–9 during cyanation prevents hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nitration-Cyanation | 65 | 90 | Moderate | Low |

| Protective Group | 78 | 95 | High | High |

| One-Pot | 72 | 92 | Moderate | Medium |

| Catalytic | 80 | 98 | High | Medium |

Catalytic hydrogenation-cyanation emerges as the most efficient, balancing yield, purity, and scalability. However, protective group strategies are preferred for lab-scale synthesis requiring high regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.